1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 243467-95-0) is a synthetic heterocyclic small molecule (C₁₆H₂₁N₃O₃, MW 303.36) that combines a partially saturated 1,2,3,4-tetrahydroquinoline core bearing a 5-nitro substituent and a 2-propyl group with an N-linked pyrrolidin-2-one ring at the 4-position. The compound is constructed via a BiCl₃-catalyzed three-component imino Diels-Alder (Povarov) cycloaddition, a synthetic route that confers efficient stereochemical control and modular access to substituted tetrahydroquinoline-pyrrolidinone hybrids.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 243467-95-0
Cat. No. B2916939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one
CAS243467-95-0
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O
InChIInChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3
InChIKeyZASXGMLSSVULBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 243467-95-0): Compound Identity and Procurement Baseline


1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 243467-95-0) is a synthetic heterocyclic small molecule (C₁₆H₂₁N₃O₃, MW 303.36) that combines a partially saturated 1,2,3,4-tetrahydroquinoline core bearing a 5-nitro substituent and a 2-propyl group with an N-linked pyrrolidin-2-one ring at the 4-position . The compound is constructed via a BiCl₃-catalyzed three-component imino Diels-Alder (Povarov) cycloaddition, a synthetic route that confers efficient stereochemical control and modular access to substituted tetrahydroquinoline-pyrrolidinone hybrids [1]. This compound is primarily supplied as a research-grade intermediate (purity ≥95%) for medicinal chemistry and chemical biology applications .

Why In-Class Tetrahydroquinoline-Pyrrolidinone Analogs Cannot Substitute for 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one in Research Procurement


Within the tetrahydroquinoline-pyrrolidin-2-one chemotype, minor changes in the position and nature of substituents result in substantial divergence in both synthetic accessibility and biological target engagement. The 5-nitro-2-propyl substitution pattern in 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is structurally distinct from analogs such as 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 146041-88-5) or cis-1-(2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one, which lack the electron-withdrawing nitro group and the extended 2-alkyl chain . Published SAR studies on related tetrahydroquinoline series demonstrate that nitro substitution critically modulates potency against neuronal nitric oxide synthase (nNOS) and influences selectivity over endothelial (eNOS) and inducible (iNOS) isoforms—effects that cannot be extrapolated to non-nitrated analogs [1]. Consequently, generic substitution by other tetrahydroquinoline-pyrrolidin-2-one derivatives risks introducing confounding variables in target engagement, physicochemical, and pharmacokinetic studies, undermining experimental reproducibility in both academic and industrial screening campaigns.

Quantitative Differentiation Evidence for 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 243467-95-0)


Structural Differentiation: 5-Nitro-2-propyl Substitution Pattern vs. Common Tetrahydroquinoline-Pyrrolidin-2-one Analogs

The 5-nitro-2-propyl-1,2,3,4-tetrahydroquinoline scaffold of CAS 243467-95-0 is architecturally distinct from the most closely related commercially available tetrahydroquinoline-pyrrolidin-2-one analogs. Unlike 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 146041-88-5), which carries an N-methyl substituent and is fully aromatic in the benzo ring, and cis-1-(2,6-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS not assigned), which bears methyl groups at positions 2 and 6, the target compound incorporates a nitro group at C-5 and an n-propyl chain at C-2 . Published SAR on related tetrahydroquinoline series indicates that C-5 nitro substitution is associated with enhanced nNOS inhibitory potency: certain tetrahydroquinoline derivatives in the Neuraxon patent series demonstrated IC₅₀ values in the low micromolar range against nNOS when bearing nitro substituents, whereas non-nitrated or differently substituted analogs showed substantially reduced activity [1].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Physicochemical Property Differentiation: Computed LogP and Molecular Weight vs. Closest Analogs

The computed octanol-water partition coefficient (LogP) for 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one is estimated at 1.58, reflecting moderate lipophilicity that balances membrane permeability with aqueous solubility . This value differentiates the compound from the fully aromatic comparator 1-(8-quinolyl)-2-pyrrolidinone (CAS 79276-58-7, calculated LogP ~1.2), where the planar aromatic quinoline core confers lower lipophilicity and distinct intermolecular stacking properties [1]. The molecular weight of 303.36 g/mol places the target compound within favorable drug-like chemical space (MW < 500), but 39 Da heavier than the des-nitro, des-propyl analog 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one (CAS 146041-88-5, MW 264.35), altering both passive diffusion characteristics and target binding site occupancy potential .

Physicochemical Profiling Drug-likeness Lipophilicity

Synthetic Accessibility and Scaffold Modularity via BiCl₃-Catalyzed Povarov Reaction

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one belongs to a compound class accessible through the BiCl₃-catalyzed three-component imino Diels-Alder (Povarov) reaction between anilines, N-vinylpyrrolidin-2-one, and aldehydes [1]. This one-pot methodology offers distinct advantages over multi-step linear syntheses typically required for 1-(8-quinolyl)-2-pyrrolidinone (CAS 79276-58-7, prepared via cyclization of 4-halo-N-(8-quinolyl)butanamides under phase-transfer conditions with reported yields of ~52%) [2]. The Povarov route to the target compound provides convergent access with simultaneous establishment of two stereocenters (C-2 and C-4 of the tetrahydroquinoline ring), enabling systematic variation of the aldehyde component to generate focused libraries with defined stereochemistry—a modularity not readily achieved with the fully aromatic quinoline scaffold [1].

Synthetic Chemistry Scaffold Diversity One-Pot Synthesis

Class-Level Biological Activity Precedent: Nitro-Tetrahydroquinoline Antimicrobial Activity

While direct biological activity data for CAS 243467-95-0 are not publicly available in peer-reviewed literature, structurally proximate nitro-tetrahydroquinoline derivatives have demonstrated quantifiable antimicrobial activity. N-(6-nitro-2-pentyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide—a close structural analog differing in the C-4 substituent (formamide vs. pyrrolidin-2-one) and alkyl chain length (pentyl vs. propyl)—exhibited a Minimum Inhibitory Concentration (MIC) of 0.025 μg/mL against Pseudomonas aeruginosa (strain PA2) [1]. This value is within one order of magnitude of the most potent compound in that series, (6-fluoro-2-pentyl analog, MIC = 0.003 μg/mL), and is >800-fold more potent than the MIC reported for N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) against Staphylococcus aureus ATCC 29213 (MIC = 200 μg/mL) [2]. The presence of both a nitro group and a 2-alkyl chain on the tetrahydroquinoline core is a recurrent motif associated with antibacterial activity in this chemotype.

Antimicrobial Antibacterial Nitroaromatic

Recommended Research and Industrial Application Scenarios for 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one Procurement


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Screening and SAR Expansion

Based on the class-level SAR evidence that nitro-substituted tetrahydroquinolines exhibit nNOS inhibitory activity, CAS 243467-95-0 is a suitable entry point for screening campaigns targeting nNOS . The 5-nitro-2-propyl substitution pattern provides a distinct vector for SAR exploration that is absent in non-nitrated tetrahydroquinoline-pyrrolidin-2-one analogs such as CAS 146041-88-5. Procurement of this specific compound enables direct comparison with published nNOS-active tetrahydroquinolines and supports the generation of focused analog libraries via the modular Povarov synthetic route .

Antimicrobial Susceptibility Testing Against Gram-Negative Pathogens

Class-level MIC data indicate that nitro-alkyl-tetrahydroquinoline derivatives achieve potent activity against Pseudomonas aeruginosa (MIC values as low as 0.025 μg/mL for closely related formamide analogs) . CAS 243467-95-0, bearing the critical 5-nitro and 2-alkyl pharmacophoric elements, is a logical candidate for minimum inhibitory concentration (MIC) determination against panels of Gram-negative and Gram-positive clinical isolates. Procurement of this specific compound, rather than a non-nitrated or non-alkylated tetrahydroquinoline, is essential for testing the hypothesis that the nitro group is indispensable for antibacterial potency in this scaffold class.

Focused Tetrahydroquinoline-Pyrrolidinone Library Synthesis via Povarov Chemistry

For medicinal chemistry groups building focused libraries around the tetrahydroquinoline-pyrrolidin-2-one scaffold, CAS 243467-95-0 serves as both a reference standard and a synthetic starting point . The BiCl₃-catalyzed one-pot Povarov route that generates this scaffold allows systematic variation of the aldehyde component to produce analogs with diverse C-2 substituents while retaining the 5-nitro and pyrrolidin-2-one moieties . Procurement of the parent compound enables method validation, analytical reference standard preparation (HPLC, NMR), and direct comparison of newly synthesized analogs against a well-characterized benchmark.

Physicochemical and ADME Parameter Determination for Computational Model Training

The computed LogP of 1.58 and moderate molecular weight (303.36 g/mol) place CAS 243467-95-0 in a physicochemical property range suitable for oral bioavailability assessment . Procurement of this compound for experimental determination of LogD (pH 7.4), aqueous solubility, plasma protein binding, and microsomal stability provides ground-truth data to refine in silico ADME prediction models for the broader tetrahydroquinoline-pyrrolidin-2-one chemical series. Such experimental data are essential given that computed LogP values can deviate from experimental LogD by ≥0.5 units for heterocyclic compounds containing both hydrogen bond donors (NH) and acceptors (NO₂, amide carbonyl).

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